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Compound of Interest

Compound Name:
(2-Formyl-3-

methoxyphenyl)boronic acid

Cat. No.: B591574 Get Quote

CAS Number: 958030-46-1

This technical guide provides an in-depth overview of (2-Formyl-3-methoxyphenyl)boronic
acid, a versatile organic compound with significant applications in medicinal chemistry and

organic synthesis. This document is intended for researchers, scientists, and professionals in

drug development, offering detailed information on its chemical properties, synthesis, and key

reactions.

Chemical and Physical Properties
(2-Formyl-3-methoxyphenyl)boronic acid is a substituted phenylboronic acid featuring both a

formyl and a methoxy group on the aromatic ring. These functional groups impart unique

reactivity and make it a valuable building block in the synthesis of complex organic molecules.

Property Value

CAS Number 958030-46-1[1][2][3][4][5]

Molecular Formula C₈H₉BO₄[1][2][4]

Molecular Weight 179.97 g/mol [1][2][4]

Appearance Solid

Storage Inert atmosphere, 2-8°C[2]
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Synthesis of (2-Formyl-3-methoxyphenyl)boronic
acid
The synthesis of (2-Formyl-3-methoxyphenyl)boronic acid can be achieved through the

formylation of a corresponding methoxyphenylboronic acid precursor. A relevant method is the

Rieche formylation, which introduces a formyl group onto an activated aromatic ring.

Experimental Protocol: Rieche Formylation of
Methoxyphenylboronic Acids
This protocol is a general method for the formylation of methoxyphenylboronic acids and can

be adapted for the synthesis of (2-Formyl-3-methoxyphenyl)boronic acid.[2]

Materials:

Methoxyphenylboronic acid derivative (1.0 mmol)

Dichloromethane (DCM)

Iron(III) chloride (FeCl₃) (1.0 mmol)

Dichloromethyl methyl ether (Cl₂CHOCH₃) (1.0 mmol)

10% Hydrochloric acid (HCl)

Argon atmosphere

Procedure:

Dissolve the methoxyphenylboronic acid (1.0 mmol) in dichloromethane.

Cool the solution to 0°C under an argon atmosphere.

Add FeCl₃ (1.0 mmol) and stir for 10 minutes.

Add dichloromethyl methyl ether (1.0 mmol) dropwise.

Stir the reaction mixture at room temperature for 24 hours.
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Quench the reaction with 10% HCl.

Separate the organic layer and extract the aqueous layer twice with DCM.

Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the product via column chromatography.

The regioselectivity of the formylation is influenced by the position of the methoxy and boronic

acid groups on the phenyl ring.[2] For 3-methoxyphenylboronic acid, formylation can potentially

occur at the ortho-positions (2- or 6-position).

Synthesis Workflow
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Caption: General workflow for the synthesis via Rieche formylation.

Key Reactions: Suzuki-Miyaura Cross-Coupling
(2-Formyl-3-methoxyphenyl)boronic acid is a valuable coupling partner in the Suzuki-

Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-

carbon bonds. This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[6]
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The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a

palladium complex. The key steps are oxidative addition, transmetalation, and reductive

elimination.[7]

General Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic

acid with an aryl halide.

Materials:

(2-Formyl-3-methoxyphenyl)boronic acid

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

Solvent system (e.g., toluene/water, dioxane/water, DMF)

Procedure:

In a reaction vessel, combine (2-Formyl-3-methoxyphenyl)boronic acid, the aryl halide,

and the base.

Add the solvent system to the mixture.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

Add the palladium catalyst under the inert atmosphere.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitored by TLC or LC-MS).

Cool the reaction mixture to room temperature.
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Perform an aqueous workup: add water and extract the product with an organic solvent (e.g.,

ethyl acetate, diethyl ether).

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and

concentrate under reduced pressure.

Purify the product by column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity
While specific studies on the biological activity of (2-Formyl-3-methoxyphenyl)boronic acid
are limited, related compounds such as 2-formylphenylboronic acid have been investigated for

their effects on cell viability and migration.[3] One study showed that 2-formylphenylboronic
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acid exhibited concentration-dependent effects on L929 fibroblast cell lines, with high viability

observed at concentrations between 3.90-31.25 µg/ml.[3] This suggests that derivatives of (2-
Formyl-3-methoxyphenyl)boronic acid could be of interest for applications in wound healing

and tissue regeneration.[3] However, it is important to note that higher concentrations of these

compounds can be toxic.[3]

Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the

Hedgehog (Hh) signaling pathway, which is implicated in some cancers.[8] This suggests a

potential avenue for the application of (2-Formyl-3-methoxyphenyl)boronic acid in the

development of novel anticancer agents.

Characterization Data
Detailed experimental characterization data for (2-Formyl-3-methoxyphenyl)boronic acid,

such as ¹H and ¹³C NMR spectra, are crucial for confirming its structure and purity. While

specific spectra for this compound are not readily available in the searched literature, general

procedures for obtaining NMR data for boronic acids are well-established.[1][9]

General Protocol for NMR Analysis
Sample Preparation:

Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR (20-50 mg for ¹³C NMR)

into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Ensure complete dissolution of the sample, with gentle warming if necessary.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Reference the chemical shifts to the residual solvent peak.

The characteristic signals in the ¹H NMR spectrum would include aromatic protons, the

aldehyde proton (typically downfield), the methoxy protons, and the boronic acid hydroxyl
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protons (often a broad singlet). The ¹³C NMR spectrum would show corresponding signals for

the aromatic carbons, the aldehyde carbonyl carbon, and the methoxy carbon.

Conclusion
(2-Formyl-3-methoxyphenyl)boronic acid is a valuable and versatile building block in organic

synthesis, particularly for the construction of complex biaryl structures through the Suzuki-

Miyaura coupling reaction. Its unique substitution pattern offers opportunities for the synthesis

of novel compounds with potential applications in medicinal chemistry, including drug discovery

efforts targeting cancer and wound healing. Further research is warranted to fully explore the

synthetic utility and biological activity of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b591574?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

